molecular formula C19H15N5O7S B11024974 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid

3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid

Cat. No.: B11024974
M. Wt: 457.4 g/mol
InChI Key: XXXUZZAXDYNMDX-UHFFFAOYSA-N
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Description

3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with nitro, sulfonyl, and pyrimidinyl groups. Its chemical formula is C17H14N4O2S, and it is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of other pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Pyrimidinyl Group: The synthesis begins with the formation of the pyrimidinyl group through a condensation reaction between 4-methyl-2-pyrimidinylamine and a suitable aldehyde or ketone.

    Sulfonylation: The pyrimidinyl group is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling with Aniline: The sulfonyl derivative is coupled with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.

    Nitration: The anilino derivative undergoes nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Final Coupling: The nitroaniline derivative is then coupled with benzoic acid or its derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

Scientific Research Applications

3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
  • **2-[(5-Carboxy-2-methylphenyl)amino]-4-(pyridin-3-yl)pyrimidine

Uniqueness

3-[(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-5-NITROBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C19H15N5O7S

Molecular Weight

457.4 g/mol

IUPAC Name

3-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C19H15N5O7S/c1-11-6-7-20-19(21-11)23-32(30,31)16-4-2-14(3-5-16)22-17(25)12-8-13(18(26)27)10-15(9-12)24(28)29/h2-10H,1H3,(H,22,25)(H,26,27)(H,20,21,23)

InChI Key

XXXUZZAXDYNMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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